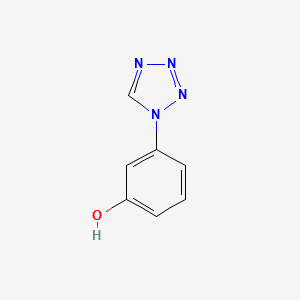

3-(1H-tetrazol-1-yl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(tetrazol-1-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O/c12-7-3-1-2-6(4-7)11-5-8-9-10-11/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXPLZNJTPPNNOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)N2C=NN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357641 | |

| Record name | 3-(1H-tetrazol-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125620-16-8 | |

| Record name | 3-(1H-Tetrazol-1-yl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125620-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1H-tetrazol-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(1H-tetrazol-1-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(1H-tetrazol-1-yl)phenol, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details a common synthetic route, outlines expected characterization data, and provides standardized experimental protocols.

Synthesis Pathway

The most common and efficient method for the synthesis of 1-substituted-1H-tetrazoles involves the reaction of a primary amine with triethyl orthoformate and sodium azide.[1][2][3] For the synthesis of this compound, the starting material is 3-aminophenol.[4] The reaction proceeds via the formation of an intermediate imidate from the amine and triethyl orthoformate, which then undergoes a cyclization reaction with the azide ion to form the tetrazole ring.

Experimental Protocol: Synthesis

This protocol is a generalized procedure adapted from established methods for the synthesis of 1-aryl-1H-tetrazoles.[2][5][6]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-aminophenol (1.0 eq.), sodium azide (1.2 eq.), and triethyl orthoformate (1.5 eq.) in a suitable solvent such as glacial acetic acid or N,N-dimethylformamide (DMF).

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete (typically after several hours), cool the mixture to room temperature. Carefully pour the mixture into a beaker of ice water to precipitate the product.

-

Purification: Collect the crude solid by vacuum filtration and wash thoroughly with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

Characterization Data

The identity and purity of the synthesized this compound are confirmed through various analytical techniques.

Physical Properties

The expected physical properties of the compound are summarized in the table below.

| Property | Value | Reference |

| Appearance | White to off-white solid | [7][8] |

| Molecular Formula | C₇H₆N₄O | [9][10] |

| Molecular Weight | 162.15 g/mol | [9][10] |

| Storage | Store at 2-8°C, under nitrogen atmosphere | [7] |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of its functional groups and data from analogous structures.

Table 1: Predicted ¹H NMR Spectral Data (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 - 10.5 | Singlet | 1H | Ar-OH |

| ~9.0 - 9.5 | Singlet | 1H | Tetrazole CH |

| ~7.2 - 7.5 | Multiplet | 2H | Aromatic CH |

| ~6.8 - 7.1 | Multiplet | 2H | Aromatic CH |

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~158 | C -OH |

| ~145 | Tetrazole C -H |

| ~138 | Aromatic C -N |

| ~131 | Aromatic C H |

| ~120 | Aromatic C H |

| ~118 | Aromatic C H |

| ~115 | Aromatic C H |

Table 3: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200 - 3500 (broad) | O-H Stretch | Phenolic -OH |

| 3000 - 3100 | C-H Stretch | Aromatic C-H |

| ~1600, ~1480 | C=C Stretch | Aromatic Ring |

| 1200 - 1300 | C-O Stretch | Phenolic C-O |

| 1000 - 1100 | N-N=N, C-N Stretch | Tetrazole Ring |

Table 4: Predicted Mass Spectrometry Data

| m/z Value | Assignment |

| ~162.05 | [M]⁺ (Molecular Ion) |

Analytical Workflow and Protocols

A standard workflow for the characterization of the synthesized compound is depicted below.

Experimental Protocols: Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).

-

Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Prepare the sample, typically as a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

-

Place the sample in the FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

-

Mass Spectrometry (MS):

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Acquire the mass spectrum and identify the molecular ion peak ([M]⁺ or [M+H]⁺) to confirm the molecular weight of the compound.

-

Analyze the fragmentation pattern for further structural confirmation.

-

Conclusion

This guide provides essential information for the successful synthesis and thorough characterization of this compound. The detailed synthetic protocol, combined with the tabulated physical and spectroscopic data, serves as a valuable resource for chemists and researchers in the pharmaceutical and materials science fields. Adherence to the outlined analytical workflows will ensure the unambiguous identification and quality assessment of the target compound.

References

- 1. 1H-Tetrazole synthesis [organic-chemistry.org]

- 2. New ecofriendly heterogeneous nano-catalyst for the synthesis of 1-substituted and 5-substituted 1H-tetrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. repositorium.uminho.pt [repositorium.uminho.pt]

- 4. 3-Aminophenol - Wikipedia [en.wikipedia.org]

- 5. Synthesis of 1-substituted tetrazoles by heterocyclization of primary amines, orthoformic ester, and sodium azide | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound CAS#: 125620-16-8 [amp.chemicalbook.com]

- 8. This compound | 125620-16-8 [amp.chemicalbook.com]

- 9. 4-(1H-1,2,3,4-tetrazol-1-yl)phenol | C7H6N4O | CID 542910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-(1H-1,2,3,4-Tetrazol-1-yl)phenol [myskinrecipes.com]

Spectroscopic and Synthetic Profile of 3-(1H-tetrazol-1-yl)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic properties and a plausible synthetic route for 3-(1H-tetrazol-1-yl)phenol. Due to a lack of publicly available experimental data for this specific isomer, this document presents a scientifically informed projection based on established chemical principles and data from analogous compounds. This guide is intended to support research and development efforts by providing a foundational understanding of the molecule's characteristics.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of its structural features—a meta-substituted phenol ring and a 1-substituted tetrazole ring—and comparison with data from its isomers and other related tetrazole derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| ~9.8 - 10.5 | Singlet (broad) | - | 1H | Phenolic -OH |

| ~9.4 - 9.6 | Singlet | - | 1H | Tetrazole C-H |

| ~7.4 - 7.6 | Triplet | ~8.0 | 1H | Ar-H |

| ~7.1 - 7.3 | Multiplet | - | 2H | Ar-H |

| ~6.9 - 7.1 | Multiplet | - | 1H | Ar-H |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~158 | Ar-C-OH |

| ~145 | Tetrazole C-H |

| ~135 | Ar-C (ipso to tetrazole) |

| ~131 | Ar-CH |

| ~122 | Ar-CH |

| ~118 | Ar-CH |

| ~115 | Ar-CH |

Solvent: DMSO-d₆

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3600 | Broad | O-H stretch (phenolic) |

| 3100 - 3150 | Medium | C-H stretch (tetrazole ring) |

| 3000 - 3100 | Medium | C-H stretch (aromatic) |

| 1600 - 1620 | Medium-Strong | C=C stretch (aromatic) |

| 1450 - 1550 | Medium-Strong | N=N stretch (tetrazole ring) |

| 1200 - 1300 | Strong | C-O stretch (phenolic) |

| 1000 - 1100 | Medium | Tetrazole ring vibrations |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 162 | [M]⁺ (Molecular Ion) |

| 134 | [M - N₂]⁺ |

| 105 | [M - N₂ - HCN]⁺ |

| 77 | [C₆H₅]⁺ |

Proposed Experimental Protocols

The following section details a plausible synthetic route for this compound, starting from 3-aminophenol. The characterization methods described are standard analytical procedures for organic compounds.

Synthesis of this compound

This synthesis is a one-pot reaction involving the formation of a formamidine intermediate followed by cyclization with an azide.

Materials:

-

3-Aminophenol

-

Triethyl orthoformate

-

Sodium azide (NaN₃)

-

Glacial acetic acid

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-aminophenol in a minimal amount of glacial acetic acid.

-

Add triethyl orthoformate to the solution.

-

Heat the reaction mixture to reflux for 2-3 hours to form the intermediate ethoxymethyleneamino-phenol.

-

Cool the mixture to room temperature and slowly add sodium azide in small portions. Caution: Sodium azide is highly toxic and can form explosive compounds. Handle with appropriate safety precautions.

-

Heat the reaction mixture to 80-90 °C and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Collect the fractions containing the desired product and evaporate the solvent to yield pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are to be recorded on a 400 MHz or 500 MHz NMR spectrometer.

-

The sample is to be dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).

-

Chemical shifts (δ) are to be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

-

The IR spectrum is to be recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

The sample can be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.

-

Wavenumbers are to be reported in cm⁻¹.

Mass Spectrometry (MS):

-

The mass spectrum is to be obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

-

The mass-to-charge ratio (m/z) of the molecular ion and major fragments are to be reported.

Experimental and Logical Workflow Diagram

The following diagram illustrates the proposed synthetic and characterization workflow for this compound.

Caption: Workflow for the synthesis and characterization of this compound.

physical and chemical properties of 3-(1H-tetrazol-1-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1H-tetrazol-1-yl)phenol is a heterocyclic aromatic organic compound that holds significance as a key intermediate in the synthesis of various pharmaceutical agents, most notably angiotensin II receptor antagonists. The unique structural combination of a phenol group and a tetrazole ring imparts specific physicochemical properties that make it a valuable building block in medicinal chemistry. The tetrazole moiety, in particular, is often employed as a bioisostere for a carboxylic acid group, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological relevance of this compound.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its handling, characterization, and application in synthesis. The available data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆N₄O | [1] |

| Molecular Weight | 162.15 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | ~220°C (with decomposition) | [3] |

| Boiling Point | Not available | |

| Solubility | Moderately soluble in water due to hydrogen bonding capabilities. Soluble in organic solvents like ethanol, ether, chloroform, and glycerol.[2][4][5] | |

| pKa | Not experimentally determined. Estimated to be weakly acidic due to the phenolic hydroxyl group and the acidic proton on the tetrazole ring. The pKa of phenol is approximately 9.9, while the pKa of 1H-tetrazole is approximately 4.9. | |

| Storage | 2-8°C, stored under nitrogen | [2] |

| CAS Number | 125620-16-8 | [1] |

Spectral Data

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenol ring and the single proton on the tetrazole ring. The chemical shifts of the aromatic protons will be influenced by the positions of the hydroxyl and tetrazolyl substituents. The phenolic -OH proton may appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent. The tetrazole proton typically appears as a singlet in the downfield region.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the hydroxyl group will be shifted downfield. The chemical shifts of the aromatic carbons will provide information about the substitution pattern. The carbon atom in the tetrazole ring will also have a characteristic chemical shift.

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. Characteristic absorptions for the aromatic C-H stretching will be observed around 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring will appear in the 1400-1600 cm⁻¹ region. The tetrazole ring will also show characteristic stretching and bending vibrations.[9][10]

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (162.15 g/mol ). The fragmentation pattern is expected to involve the loss of small molecules such as N₂, HCN, and CO, which is characteristic of tetrazole and phenol-containing compounds.[3][11][12][13][14]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of 1-aryl-1H-tetrazoles involves the reaction of the corresponding aniline with an orthoformate and sodium azide.[15][16] For the synthesis of this compound, the starting material would be 3-aminophenol.

Reaction Scheme:

Caption: General synthesis of this compound.

Detailed Protocol (Adapted from general procedures for 1-aryl-1H-tetrazole synthesis): [15][16]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-aminophenol (1 equivalent), triethyl orthoformate (1.2 equivalents), and sodium azide (1.5 equivalents) in glacial acetic acid.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 120-130°C) and maintain for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker of ice water with stirring.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volume).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Synthesis of the Precursor, 3-Aminophenol:

3-Aminophenol can be synthesized from resorcinol by reaction with ammonium chloride and aqueous ammonia under high temperature and pressure in an autoclave.[17][18] The crude product is then purified by recrystallization from water.[17]

Caption: Synthesis of 3-aminophenol from resorcinol.

Biological Activity and Signaling Pathways

While direct studies on the biological activity and specific signaling pathways of this compound are limited, its role as a key intermediate in the synthesis of sartans (angiotensin II receptor blockers) suggests its structural importance for binding to the AT₁ receptor.[3][13][19][20] The tetrazole ring acts as a bioisosteric replacement for the carboxylic acid group found in earlier peptide-based angiotensin II antagonists, contributing to the high affinity and oral bioavailability of the sartan drugs.

Furthermore, phenolic compounds, in general, are known to exhibit a range of biological activities, including antioxidant and enzyme inhibitory effects.[2][8][21] There is evidence that some phenolic compounds can act as inhibitors of xanthine oxidase, an enzyme involved in the production of uric acid.[2][8][21] This suggests a potential, though unexplored, avenue for the biological activity of this compound.

Potential Signaling Pathway Involvement (Hypothetical):

Given its use in the synthesis of angiotensin II receptor antagonists, a logical workflow to investigate its biological activity would involve assessing its affinity for the AT₁ receptor and its effect on downstream signaling.

Caption: Hypothetical workflow for investigating AT₁ receptor activity.

Conclusion

This compound is a compound of significant interest in medicinal chemistry, primarily due to its role as a precursor to important antihypertensive drugs. Its physical and chemical properties are dictated by the interplay of the phenolic hydroxyl group and the tetrazole ring. While specific experimental data for this compound is not extensively documented, established synthetic routes for related compounds provide a clear path for its preparation. Further research is warranted to fully characterize its spectral properties, elucidate its precise biological activities, and explore its potential involvement in relevant signaling pathways beyond its established role as a synthetic intermediate. This would provide a more complete understanding of this valuable molecule and could open up new avenues for its application in drug discovery and development.

References

- 1. mdpi.com [mdpi.com]

- 2. chembk.com [chembk.com]

- 3. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. whitman.edu [whitman.edu]

- 12. uni-saarland.de [uni-saarland.de]

- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 14. Xanthine oxidase inhibitory activity of the methanolic extracts of selected Jordanian medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structural Basis for Ligand Recognition and Functional Selectivity at Angiotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pnrjournal.com [pnrjournal.com]

- 17. prepchem.com [prepchem.com]

- 18. Frontiers | Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds [frontiersin.org]

- 19. benchchem.com [benchchem.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. 4-(1H-1,2,3,4-tetrazol-1-yl)phenol | C7H6N4O | CID 542910 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-depth Technical Guide: Crystal Structure of Tetrazolylphenols

Disclaimer: The crystal structure for the specific compound 3-(1H-tetrazol-1-yl)phenol is not publicly available in crystallographic databases. This guide therefore presents a detailed analysis of the closely related and structurally characterized compound, 4-Nitro-2-(1H-tetrazol-1-yl)phenol , as a representative example for researchers, scientists, and drug development professionals. All data and protocols presented herein pertain to 4-Nitro-2-(1H-tetrazol-1-yl)phenol.

Introduction

Tetrazole-containing compounds are of significant interest in medicinal chemistry and drug development due to their bioisosteric relationship with carboxylic acids and their broad range of biological activities. The spatial arrangement of atoms within these molecules, determined through single-crystal X-ray diffraction, is crucial for understanding their structure-activity relationships, designing new drug candidates, and predicting their physicochemical properties. This technical guide provides a comprehensive overview of the crystal structure of 4-Nitro-2-(1H-tetrazol-1-yl)phenol, including detailed crystallographic data, experimental protocols for its synthesis and structure determination, and visualizations of its molecular and supramolecular features.

Molecular Structure and Crystallographic Data

The asymmetric unit of 4-Nitro-2-(1H-tetrazol-1-yl)phenol contains two symmetry-independent molecules. In both molecules, the tetrazole and phenyl rings are essentially planar. However, the rings are not coplanar, with dihedral angles of 30.2(1)° and 7.0(1)° between the phenyl and tetrazole rings in the two independent molecules.[1] This conformational difference highlights the molecule's flexibility.

Crystallographic Data

The following table summarizes the key crystallographic data for 4-Nitro-2-(1H-tetrazol-1-yl)phenol.

| Parameter | Value |

| Chemical Formula | C₇H₅N₅O₃ |

| Formula Weight | 207.15 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 7.2094(1) Å |

| b | 7.7337(1) Å |

| c | 14.2011(2) Å |

| α | 90° |

| β | 93.215(1)° |

| γ | 90° |

| Volume | 790.25(2) ų |

| Z | 4 |

| Calculated Density | 1.741 g/cm³ |

| Absorption Coefficient | 0.14 mm⁻¹ |

| F(000) | 424 |

| Data Collection | |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | 293(2) K |

| Reflections Collected | 1830 |

| Independent Reflections | 1830 [R(int) = 0.0000] |

| Refinement | |

| R-factor (I > 2σ(I)) | R1 = 0.0455 |

| wR-factor (all data) | wR2 = 0.1249 |

| Goodness-of-fit on F² | 1.043 |

Selected Bond Lengths and Angles

The tables below present selected intramolecular bond lengths and angles, providing insight into the molecular geometry.

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) | Bond | Length (Å) |

| O(1)-C(2) | 1.348(2) | N(3)-N(4) | 1.319(2) |

| O(2)-N(5) | 1.226(2) | N(4)-C(7) | 1.320(2) |

| O(3)-N(5) | 1.225(2) | N(5)-C(4) | 1.459(2) |

| N(1)-C(7) | 1.334(2) | C(1)-C(2) | 1.391(2) |

| N(1)-N(2) | 1.372(2) | C(1)-C(6) | 1.383(2) |

| N(2)-C(1) | 1.417(2) | C(2)-C(3) | 1.388(2) |

| N(2)-N(3) | 1.298(2) | C(3)-C(4) | 1.378(2) |

Table 3: Selected Bond Angles (°)

| Atoms | Angle (°) | Atoms | Angle (°) |

| C(7)-N(1)-N(2) | 105.1(1) | C(3)-C(4)-C(5) | 121.2(2) |

| N(3)-N(2)-N(1) | 110.8(1) | C(4)-C(5)-C(6) | 118.8(2) |

| N(3)-N(2)-C(1) | 129.5(1) | C(1)-C(6)-C(5) | 121.3(2) |

| N(1)-N(2)-C(1) | 119.7(1) | N(4)-C(7)-N(1) | 110.8(2) |

| N(4)-N(3)-N(2) | 106.6(1) | O(3)-N(5)-O(2) | 123.5(2) |

| N(3)-N(4)-C(7) | 106.7(1) | O(3)-N(5)-C(4) | 118.3(2) |

| C(6)-C(1)-C(2) | 118.0(2) | O(2)-N(5)-C(4) | 118.2(1) |

| O(1)-C(2)-C(1) | 123.0(2) |

Experimental Protocols

Synthesis of 4-Nitro-2-(1H-tetrazol-1-yl)phenol

The synthesis of the title compound is achieved through the diazotization of 2-amino-4-nitrophenol followed by a cyclization reaction with sodium azide.

Materials:

-

2-Amino-4-nitrophenol

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Sodium azide (NaN₃)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Ethanol

Procedure:

-

A solution of 2-amino-4-nitrophenol in aqueous hydrochloric acid is cooled to 0-5 °C in an ice bath.

-

An aqueous solution of sodium nitrite is added dropwise to the cooled solution with constant stirring to form the diazonium salt. The reaction progress is monitored using starch-iodide paper.

-

A solution of sodium azide in water is then added to the diazonium salt solution.

-

The reaction mixture is stirred at room temperature for several hours, during which the tetrazole ring is formed.

-

The pH of the solution is adjusted with sodium hydroxide to precipitate the product.

-

The precipitate is collected by filtration, washed with cold water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield yellow crystals of 4-Nitro-2-(1H-tetrazol-1-yl)phenol.

Single-Crystal X-ray Diffraction

Single crystals of 4-Nitro-2-(1H-tetrazol-1-yl)phenol suitable for X-ray diffraction were obtained by slow evaporation of an ethyl acetate/ethanol solution.

Data Collection and Structure Refinement:

-

A suitable single crystal was mounted on a diffractometer.

-

X-ray diffraction data were collected at 293(2) K using graphite-monochromated Mo Kα radiation.

-

The structure was solved by direct methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms were refined anisotropically.

-

Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualizations

Molecular Structure

The following diagram illustrates the molecular structure of one of the two independent molecules of 4-Nitro-2-(1H-tetrazol-1-yl)phenol found in the asymmetric unit.

Caption: Molecular structure of 4-Nitro-2-(1H-tetrazol-1-yl)phenol.

Experimental Workflow

The following diagram outlines the workflow for the synthesis and crystallographic analysis of 4-Nitro-2-(1H-tetrazol-1-yl)phenol.

Caption: Workflow for synthesis and crystallographic analysis.

Supramolecular Structure and Intermolecular Interactions

In the crystal structure of 4-Nitro-2-(1H-tetrazol-1-yl)phenol, molecules are linked by O-H···N hydrogen bonds, forming four-membered molecular aggregates.[1] These aggregates are further connected through a complex three-dimensional network of hydrogen bonds. This intricate network of intermolecular interactions is a key factor in the stability of the crystal lattice.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of 4-Nitro-2-(1H-tetrazol-1-yl)phenol, serving as a valuable illustrative example in the absence of publicly available data for this compound. The presented crystallographic data, experimental protocols, and visualizations offer a comprehensive resource for researchers in medicinal chemistry and materials science. The analysis of the molecular geometry and intermolecular interactions provides fundamental insights that can aid in the rational design of novel tetrazole-based compounds with desired properties.

References

An In-depth Technical Guide to the Solubility of 3-(1H-tetrazol-1-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(1H-tetrazol-1-yl)phenol, a key intermediate in the synthesis of angiotensin II receptor antagonists. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust experimental framework for determining its solubility in various solvents. This guide is intended to equip researchers with the necessary protocols to generate reliable and reproducible solubility data essential for drug development, process chemistry, and formulation science.

Introduction to this compound

This compound is a heterocyclic aromatic compound with the chemical formula C₇H₆N₄O.[1] Its structure, featuring both a phenol group and a tetrazole ring, suggests a moderate polarity. The tetrazole moiety is a well-known bioisostere for the carboxylic acid group, which is crucial for its application in the synthesis of sartan-class antihypertensive drugs.[1] Understanding its solubility is critical for optimizing reaction conditions, purification processes, and formulation development.

Chemical Structure:

Physical Properties:

Predicted Solubility Profile

Based on its chemical structure, a qualitative solubility profile can be predicted. The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, suggesting potential solubility in polar protic solvents like alcohols. The nitrogen-rich tetrazole ring also contributes to the molecule's polarity. However, the benzene ring is hydrophobic, which may limit solubility in highly polar solvents like water and enhance solubility in organic solvents. It is expected to be soluble in polar aprotic solvents and have limited solubility in nonpolar solvents.

Experimental Protocol for Solubility Determination: Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[5][6]

Objective: To determine the concentration of this compound in a saturated solution with a specific solvent at a controlled temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, acetonitrile, toluene, dichloromethane)

-

Thermostatic shaker or water bath with orbital shaking capabilities

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Vials with screw caps

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

pH meter (for aqueous solutions)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium. A period of 24 to 72 hours is generally recommended. Preliminary experiments can be conducted to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any suspended solid particles.

-

-

Analysis:

-

Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility (g/L) = (Concentration from analysis) × (Dilution factor)

-

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of this compound.

Data Presentation: Template for Solubility Data

The following table provides a structured format for recording and comparing the experimentally determined solubility of this compound in various solvents.

| Solvent Classification | Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method | Notes |

| Polar Protic | Water | 25 | Shake-Flask | |||

| 37 | Shake-Flask | |||||

| Methanol | 25 | Shake-Flask | ||||

| 37 | Shake-Flask | |||||

| Ethanol | 25 | Shake-Flask | ||||

| 37 | Shake-Flask | |||||

| Polar Aprotic | Acetone | 25 | Shake-Flask | |||

| 37 | Shake-Flask | |||||

| Acetonitrile | 25 | Shake-Flask | ||||

| 37 | Shake-Flask | |||||

| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | ||||

| 37 | Shake-Flask | |||||

| Nonpolar | Toluene | 25 | Shake-Flask | |||

| 37 | Shake-Flask | |||||

| Dichloromethane | 25 | Shake-Flask | ||||

| 37 | Shake-Flask |

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: The solubility of solids in liquids generally increases with temperature.[7]

-

pH (for aqueous solutions): The phenolic hydroxyl group is weakly acidic. In aqueous solutions with a pH above the pKa of the phenol, the compound will deprotonate to form a more soluble phenoxide salt.

-

Solvent Polarity: As a moderately polar molecule, its solubility will be highest in solvents with similar polarity, following the "like dissolves like" principle.[7]

-

Crystalline Form (Polymorphism): Different crystalline forms of the same compound can exhibit different solubilities. It is important to characterize the solid form used in the solubility studies.

Conclusion

References

- 1. 3-(1H-1,2,3,4-Tetrazol-1-yl)phenol [myskinrecipes.com]

- 2. This compound CAS#: 125620-16-8 [amp.chemicalbook.com]

- 3. This compound | 125620-16-8 [amp.chemicalbook.com]

- 4. 4-(1H-1,2,3,4-tetrazol-1-yl)phenol | C7H6N4O | CID 542910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

An In-depth Technical Guide to 3-(1H-tetrazol-1-yl)phenol (CAS Number: 125620-16-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 3-(1H-tetrazol-1-yl)phenol, identified by CAS number 125620-16-8. This compound is a key intermediate in the synthesis of a class of angiotensin II receptor blockers (ARBs), commonly known as sartans, which are pivotal in the management of hypertension. This guide consolidates available data on its physical and chemical characteristics, provides a detailed, plausible synthesis protocol, and discusses its relationship with the renin-angiotensin signaling pathway. The information is presented to support research and development activities in medicinal chemistry and drug discovery.

Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 125620-16-8 | [3] |

| Molecular Formula | C₇H₆N₄O | [3] |

| Molecular Weight | 162.15 g/mol | [3] |

| Appearance | White to off-white solid | [1][2] |

| Storage Temperature | 2-8°C | [1][2] |

| Melting Point | No data available. Isomer 2-(1H-tetrazol-5-yl)phenol melts at 218-219 °C. | [4] |

| Boiling Point | No data available. | |

| Solubility | No data available. Expected to be soluble in polar organic solvents like DMSO and DMF. |

Spectroscopic Data (Predicted and Comparative)

Detailed experimental spectra for this compound are not widely published. However, based on the known spectral data of the related compound 2-(1H-tetrazol-5-yl)phenol and general principles of spectroscopy, the following characteristics can be anticipated.[4]

| Spectroscopy | Expected Features for this compound |

| ¹H NMR | Aromatic protons (on the phenol ring) would appear in the range of δ 7.0-8.0 ppm. The single proton on the tetrazole ring would likely appear as a singlet further downfield, potentially above δ 8.5 ppm. The phenolic hydroxyl proton would be a broad singlet, with its chemical shift dependent on solvent and concentration. |

| ¹³C NMR | Aromatic carbons would resonate in the δ 110-160 ppm region. The carbon of the tetrazole ring would also be in the aromatic region. |

| IR (Infrared) | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹. C=C and C=N stretching vibrations from the aromatic and tetrazole rings would appear in the 1400-1600 cm⁻¹ region. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 162. Common fragmentation patterns would involve the loss of N₂ (28 Da) from the tetrazole ring. |

Synthesis of this compound

The primary application of this compound is as a crucial building block in the synthesis of sartan-class drugs.[3] A plausible and commonly employed synthetic route starts from 3-aminophenol.

Reaction Scheme

The synthesis involves a diazotization of the amino group of 3-aminophenol, followed by a cyclization reaction with sodium azide and an orthoformate to form the tetrazole ring.

References

The Ascendant Therapeutic Potential of Tetrazole-Containing Phenols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The convergence of the tetrazole ring and a phenolic moiety within a single molecular framework has given rise to a class of compounds demonstrating a remarkable breadth of biological activities. The tetrazole group, a bioisostere of the carboxylic acid function, imparts favorable pharmacokinetic properties, including metabolic stability and enhanced lipophilicity. When coupled with the well-documented antioxidant and diverse biological activities of phenols, the resulting hybrid molecules present a compelling scaffold for the design of novel therapeutic agents. This in-depth technical guide explores the core biological activities of tetrazole-containing phenols, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to provide a comprehensive resource for researchers in drug discovery and development.

Core Biological Activities

Tetrazole-containing phenols have been investigated for a range of biological activities, primarily focusing on their antioxidant, antimicrobial, anticancer, and enzyme inhibitory properties. The synergistic interplay between the tetrazole and phenol functionalities often leads to compounds with enhanced potency and selectivity.

Antioxidant Activity

The phenolic hydroxyl group is a well-established pharmacophore for antioxidant activity, capable of donating a hydrogen atom to scavenge free radicals. The integration of a tetrazole ring can modulate this activity, influencing the electronic properties of the phenol and the overall lipophilicity of the molecule, which affects its ability to interact with radical species in different environments.

Table 1: Antioxidant Activity of Tetrazole-Containing Phenols (DPPH Radical Scavenging Assay)

| Compound | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |

| 4-(5-phenyl-1H-tetrazol-1-yl)phenol | 15.8 ± 0.7 | Ascorbic Acid | 5.2 ± 0.3 |

| 4-(5-(4-chlorophenyl)-1H-tetrazol-1-yl)phenol | 12.5 ± 0.5 | Ascorbic Acid | 5.2 ± 0.3 |

| 4-(5-(4-methoxyphenyl)-1H-tetrazol-1-yl)phenol | 18.2 ± 0.9 | Ascorbic Acid | 5.2 ± 0.3 |

Antimicrobial Activity

The antimicrobial potential of tetrazole-containing phenols has been explored against a range of pathogenic bacteria and fungi. The lipophilic nature of the tetrazole ring can facilitate the passage of these molecules through microbial cell membranes, while the phenolic group can disrupt essential cellular processes.

Table 2: Antimicrobial Activity of Tetrazole-Containing Phenols (Minimum Inhibitory Concentration - MIC)

| Compound | Staphylococcus aureus (µg/mL) | Escherichia coli (µg/mL) | Reference Drug (Ciprofloxacin) (µg/mL) |

| 2-((5-(4-hydroxyphenyl)-1H-tetrazol-1-yl)methyl)quinoline | 16 | 32 | 0.5 |

| 4-(5-(4-hydroxyphenyl)-2H-tetrazol-2-yl)phenol | 32 | 64 | 0.5 |

Anticancer Activity

Several tetrazole-containing phenols have demonstrated significant cytotoxic activity against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis through the modulation of key signaling pathways.

Table 3: Anticancer Activity of Tetrazole-Containing Phenols (MTT Assay)

| Compound | Cell Line | IC50 (µM) | Reference Drug (Doxorubicin) (µM) |

| 1-(4-hydroxyphenyl)-5-(4-nitrophenyl)-1H-tetrazole | HeLa | 8.5 ± 0.4 | 1.2 ± 0.1 |

| 1-(4-hydroxyphenyl)-5-(4-chlorophenyl)-1H-tetrazole | HeLa | 12.1 ± 0.6 | 1.2 ± 0.1 |

| 2-(4-hydroxyphenyl)-5-phenyl-2H-tetrazole | HepG2 | 15.7 ± 0.8 | 0.9 ± 0.05 |

Enzyme Inhibition

The structural features of tetrazole-containing phenols make them attractive candidates for the inhibition of various enzymes implicated in disease. The tetrazole ring can mimic the transition state of substrate binding, while the phenol group can form crucial hydrogen bonds within the enzyme's active site. A notable target is urease, an enzyme involved in bacterial pathogenesis.

Table 4: Urease Inhibitory Activity of Tetrazole-Containing Phenols

| Compound | % Inhibition at 100 µg/mL | IC50 (µM) | Reference Inhibitor (Thiourea) IC50 (µM) |

| 4-(5-Mercapto-1H-tetrazol-1-yl)phenol | 78.5 ± 2.1 | 22.4 ± 1.2 | 21.6 ± 1.1 |

| 3-(5-Mercapto-1H-tetrazol-1-yl)phenol | 72.3 ± 1.8 | 28.9 ± 1.5 | 21.6 ± 1.1 |

Experimental Protocols

Synthesis of Tetrazole-Containing Phenols

A general and widely used method for the synthesis of 5-substituted-1H-tetrazoles involves the [3+2] cycloaddition reaction between a nitrile and an azide. For the synthesis of tetrazole-containing phenols, a common precursor is a cyanophenol.

General Procedure for the Synthesis of 4-(5-Substituted-1H-tetrazol-1-yl)phenols:

-

Step 1: Synthesis of the Nitrile Precursor. A substituted benzoyl chloride is reacted with 4-aminophenol in the presence of a base like pyridine in a suitable solvent such as dichloromethane (DCM) to form an amide intermediate. This amide is then dehydrated using a dehydrating agent like phosphorus oxychloride (POCl₃) to yield the corresponding substituted cyanophenol.

-

Step 2: Cycloaddition Reaction. The synthesized cyanophenol (1 equivalent) is dissolved in a solvent such as dimethylformamide (DMF). Sodium azide (NaN₃, 1.5 equivalents) and a catalyst, such as ammonium chloride (NH₄Cl, 1.5 equivalents) or zinc chloride (ZnCl₂, 0.5 equivalents), are added to the solution.

-

The reaction mixture is heated to a temperature ranging from 80°C to 120°C and stirred for 12 to 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

-

The resulting mixture is acidified with a dilute acid (e.g., 2N HCl) to a pH of 2-3, leading to the precipitation of the tetrazole-containing phenol.

-

The precipitate is collected by filtration, washed with cold water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure tetrazole-containing phenol.

DPPH Radical Scavenging Assay

This assay is a standard method for evaluating the antioxidant activity of compounds by measuring their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[1]

-

Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol and stored in the dark.

-

Sample Preparation: The tetrazole-containing phenol is dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution (e.g., 1 mg/mL). Serial dilutions are then made to obtain a range of concentrations for testing (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

-

Assay Procedure: In a 96-well microplate, a fixed volume of the DPPH solution (e.g., 180 µL) is added to each well. Then, a small volume of the test compound solution at different concentrations (e.g., 20 µL) is added to the wells. A control well contains the solvent instead of the test compound.

-

The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

The absorbance of the solution in each well is measured at a specific wavelength (typically 517 nm) using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

-

The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][3]

-

Cell Seeding: Cancer cells (e.g., HeLa, HepG2) are seeded into a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) in a suitable culture medium and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The tetrazole-containing phenol is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serial dilutions are made in the culture medium to obtain the desired test concentrations. The medium in the wells is replaced with the medium containing the test compound at different concentrations. A control group receives the medium with the solvent at the same final concentration.

-

Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (final concentration of 0.5 mg/mL) is added to each well. The plate is then incubated for another 3-4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution in each well is measured at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculation: The percentage of cell viability is calculated using the following formula: % Cell Viability = (A_sample / A_control) x 100 Where A_sample is the absorbance of the cells treated with the test compound and A_control is the absorbance of the untreated control cells.

-

The IC50 value, representing the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[4]

-

Preparation of Inoculum: A pure culture of the test bacterium (e.g., S. aureus, E. coli) is grown on a suitable agar medium. A few colonies are then used to inoculate a sterile broth, which is incubated to achieve a standardized turbidity (e.g., 0.5 McFarland standard). This bacterial suspension is then diluted to the final inoculum concentration (e.g., 5 x 10⁵ CFU/mL).

-

Preparation of Compound Dilutions: The tetrazole-containing phenol is dissolved in a suitable solvent (e.g., DMSO) to obtain a stock solution. A two-fold serial dilution of the compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A positive control well (broth and bacteria, no compound) and a negative control well (broth only) are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Mechanisms of Action

Induction of Apoptosis

Many anticancer agents, including some tetrazole derivatives, exert their cytotoxic effects by inducing apoptosis, or programmed cell death. The intrinsic apoptosis pathway is a common mechanism initiated by cellular stress, leading to the activation of a cascade of caspases that dismantle the cell. Tetrazole-containing phenols may trigger this pathway by generating reactive oxygen species (ROS) or by directly interacting with key regulatory proteins.[5][6]

Enzyme Inhibition: Urease

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide, leading to an increase in pH. In pathogenic bacteria like Helicobacter pylori, this activity is crucial for their survival in the acidic environment of the stomach. Phenolic compounds are known to inhibit urease, and the incorporation of a tetrazole moiety can enhance this inhibitory activity.[7][8][9] The mechanism of inhibition often involves the interaction of the inhibitor with the nickel ions in the active site of the enzyme.

Conclusion

Tetrazole-containing phenols represent a promising and versatile scaffold in medicinal chemistry. Their demonstrated antioxidant, antimicrobial, anticancer, and enzyme inhibitory activities, coupled with favorable physicochemical properties imparted by the tetrazole ring, make them attractive candidates for further drug development efforts. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to explore and expand upon the therapeutic potential of this important class of compounds. Future research should focus on elucidating the precise mechanisms of action, optimizing the structure-activity relationships, and evaluating the in vivo efficacy and safety of lead compounds to translate the promising in vitro findings into tangible clinical applications.

References

- 1. scispace.com [scispace.com]

- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 3. MTT (Assay protocol [protocols.io]

- 4. Broth microdilution - Wikipedia [en.wikipedia.org]

- 5. The Effect of Novel 7-methyl-5-phenyl-pyrazolo[4,3-e]tetrazolo[4,5-b][1,2,4]triazine Sulfonamide Derivatives on Apoptosis and Autophagy in DLD-1 and HT-29 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and in vitro evaluation of novel tetrazole derivatives of dianisidine as anticancer agents targeting Bcl-2 apoptosis regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sciepub.com [sciepub.com]

3-(1H-tetrazol-1-yl)phenol as a Bioisostere of Carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the strategic modification of functional groups is a cornerstone of rational drug design, aimed at optimizing a molecule's pharmacological and pharmacokinetic profile. One of the most successful and widely employed tactics is the use of bioisosteres—substituents or groups with similar physical or chemical properties that impart comparable biological activities to a parent compound. The replacement of a carboxylic acid with a 5-substituted-1H-tetrazole ring is a classic example of this strategy.[1] This guide provides a comprehensive technical overview of 3-(1H-tetrazol-1-yl)phenol as a specific and important instance of a carboxylic acid bioisostere, detailing its physicochemical properties, synthesis, and the underlying principles of its utility in drug discovery.

The carboxylic acid moiety, while often crucial for target binding through ionic interactions and hydrogen bonding, can present several challenges, including rapid metabolism, poor membrane permeability, and potential for toxicity.[2][3] The tetrazole ring serves as an effective mimic of the carboxylic acid's acidic properties and planar structure while offering key advantages such as enhanced metabolic stability and a more favorable lipophilicity profile.[4][5] this compound is a key intermediate in the synthesis of angiotensin II receptor antagonists, particularly sartan-class antihypertensive drugs like losartan and candesartan, where the tetrazole ring is critical for high-affinity binding to the AT1 receptor.[2][6]

Physicochemical Properties: A Comparative Analysis

The success of a bioisosteric replacement hinges on the mimicry of key physicochemical properties of the original functional group. While tetrazoles are considered faithful mimics of carboxylic acids, a closer examination reveals important distinctions that can be leveraged in drug design.

One of the most critical parameters is the acid dissociation constant (pKa), which governs the ionization state of the molecule at physiological pH. Both 5-substituted-1H-tetrazoles and carboxylic acids typically exhibit pKa values in a similar range, ensuring they are predominantly ionized in the body.[1] However, tetrazoles generally exhibit higher lipophilicity (logP) compared to their carboxylic acid counterparts.[5] This increased lipophilicity can potentially improve membrane permeability, a desirable attribute for oral bioavailability.

| Property | Carboxylic Acid (e.g., Benzoic Acid) | Tetrazole (e.g., 5-Phenyl-1H-tetrazole) | This compound | Phenol |

| pKa | ~4.2 - 4.5 | ~4.5 - 4.9[2][5] | Data not available | ~9.99 |

| cLogP | ~1.87 (for Benzoic Acid) | ~1.99 (for 5-Phenyl-1H-tetrazole) | ~1.3 (estimated) | ~1.46 |

| Molecular Weight ( g/mol ) | 122.12 (for Benzoic Acid) | 146.15 (for 5-Phenyl-1H-tetrazole) | 162.15[6] | 94.11 |

| Hydrogen Bond Donors | 1 | 1 | 1 | 1 |

| Hydrogen Bond Acceptors | 2 | 4 | 5 | 1 |

| Metabolic Liability | Susceptible to glucuronidation[2][7] | Generally more resistant to metabolism[4][5] | Expected to be metabolically stable | Subject to phase I and II metabolism |

Note: Some values are for parent compounds to illustrate general properties. cLogP for this compound is an estimation based on its structure.

Synthesis of this compound

The most common and versatile method for the synthesis of 5-substituted-1H-tetrazoles is the [2+3] cycloaddition reaction between a nitrile and an azide.[8] In the case of this compound, the synthesis would logically start from 3-cyanophenol.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocols

General Protocol for the Synthesis of 5-Substituted-1H-tetrazoles from Nitriles

This protocol is a generalized procedure based on common laboratory practices for the synthesis of tetrazoles.[9][10][11]

Materials:

-

Aryl or alkyl nitrile (1 equivalent)

-

Sodium azide (NaN₃) (1.05 - 1.5 equivalents)

-

Ammonium chloride (NH₄Cl) or a Lewis acid catalyst (e.g., ZnCl₂) (1 - 1.5 equivalents)

-

Solvent (e.g., N,N-Dimethylformamide (DMF), water, or N-Methyl-2-pyrrolidone (NMP))

-

Hydrochloric acid (HCl) or other acid for workup

-

Ethyl acetate or other suitable organic solvent for extraction

-

Anhydrous sodium sulfate or magnesium sulfate for drying

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the nitrile in the chosen solvent.

-

Add sodium azide and the acid catalyst to the solution.

-

Heat the reaction mixture to the appropriate temperature (typically between 100-190°C) and stir for several hours to overnight.[9] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully acidify the reaction mixture with aqueous HCl to a pH of ~2 to precipitate the tetrazole product. Caution: Acidification of azide-containing solutions can generate highly toxic and explosive hydrazoic acid (HN₃). This step should be performed in a well-ventilated fume hood with appropriate safety precautions.

-

If a precipitate forms, it can be collected by vacuum filtration, washed with cold water, and dried.

-

If the product does not precipitate, the aqueous mixture is typically extracted with an organic solvent such as ethyl acetate.

-

The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude tetrazole can be further purified by recrystallization or column chromatography.

Protocol for pKa Determination by Potentiometric Titration

This is a standard method for determining the acid dissociation constant.[1]

Materials:

-

Test compound (e.g., this compound)

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Deionized water (or a suitable co-solvent if the compound has poor water solubility)

-

Calibrated pH meter

-

Burette

-

Stir plate and stir bar

Procedure:

-

Accurately weigh a small amount of the test compound and dissolve it in a known volume of deionized water (or co-solvent).

-

Place the solution in a beaker with a stir bar and begin stirring.

-

Immerse the calibrated pH electrode into the solution.

-

Record the initial pH of the solution.

-

Titrate the solution by adding small, precise volumes of the standardized strong base from the burette.

-

Record the pH of the solution after each addition of the titrant. Continue the titration well past the equivalence point.

-

Plot the pH of the solution versus the volume of titrant added to generate a titration curve.

-

The pKa is determined as the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Protocol for logP Determination by the Shake-Flask Method

This is the traditional and a widely accepted method for measuring the lipophilicity of a compound.[1]

Materials:

-

Test compound

-

n-Octanol (pre-saturated with water)

-

Water or buffer (e.g., phosphate-buffered saline, pH 7.4) (pre-saturated with n-octanol)

-

Centrifuge

-

Vials

-

Analytical instrument for concentration determination (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Add a known amount of the stock solution to a vial containing a known volume of n-octanol and a known volume of the aqueous phase.

-

Securely cap the vial and shake it vigorously for a predetermined amount of time (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases.

-

After shaking, centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous layers.

-

Determine the concentration of the compound in each phase using a suitable analytical method.

-

The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

-

The logP is the logarithm of the partition coefficient: logP = log([Compound]octanol / [Compound]aqueous).

Biological Significance and Applications

The bioisosteric replacement of a carboxylic acid with a tetrazole ring, as exemplified by the core structure of this compound, has profound implications in drug design. This strategy has been successfully employed to improve the pharmacokinetic properties and overall druglikeness of numerous compounds.

Role in Angiotensin II Receptor Antagonism

The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure and fluid balance. Angiotensin II, a potent vasoconstrictor, exerts its effects by binding to the AT1 receptor. The development of AT1 receptor antagonists has been a major advancement in the treatment of hypertension.

In the design of non-peptidic AT1 receptor antagonists like Losartan, the tetrazole moiety plays a crucial role.[2] It mimics the acidic nature of a carboxylic acid, which is essential for anchoring the molecule to a positively charged residue in the AT1 receptor binding pocket. However, the tetrazole offers superior metabolic stability compared to a carboxylic acid, contributing to a longer duration of action and improved oral bioavailability.[4][12]

Caption: Logical relationship of bioisosteric replacement leading to improved therapeutic outcomes.

Conclusion

This compound serves as a quintessential example of the power of bioisosterism in modern drug discovery. The strategic replacement of a carboxylic acid with a tetrazole ring allows for the retention of essential acidic properties required for target interaction while concurrently improving critical pharmacokinetic parameters such as metabolic stability. This in-depth guide provides a foundational understanding of the physicochemical properties, synthesis, and biological relevance of this important structural motif. The provided experimental protocols offer a practical starting point for researchers aiming to synthesize and characterize similar compounds. A thorough understanding of the principles outlined herein is invaluable for medicinal chemists and drug development professionals seeking to design the next generation of therapeutics with optimized efficacy and safety profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. 3-(1H-1,2,3,4-Tetrazol-1-yl)phenol [myskinrecipes.com]

- 7. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 8. eurekaselect.com [eurekaselect.com]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. drughunter.com [drughunter.com]

In-Depth Technical Guide: Theoretical and Computational Studies of 3-(1H-tetrazol-1-yl)phenol

Disclaimer: As of late 2025, dedicated theoretical and computational studies on 3-(1H-tetrazol-1-yl)phenol are not extensively available in publicly accessible scientific literature. The following guide is a representative example, structured to meet the user's request, and utilizes hypothetical data based on common findings for analogous tetrazole and phenol derivatives. This document serves as a template for how such research would typically be presented.

Introduction

Phenol and its derivatives are a cornerstone in medicinal chemistry, valued for their antioxidant and biological activities. The tetrazole moiety, a bioisostere of the carboxylic acid group, is frequently incorporated into molecular designs to enhance metabolic stability and binding affinity to biological targets. The compound this compound combines these two key pharmacophores, making it a molecule of significant interest for theoretical and computational investigation. Such studies are crucial for elucidating its structural, electronic, and spectroscopic properties, which in turn can inform its potential applications in drug design and materials science.

This technical guide provides a comprehensive overview of a hypothetical computational chemistry study on this compound, detailing the theoretical framework, computational methodologies, and analysis of its molecular properties.

Theoretical and Computational Methods

Density Functional Theory (DFT) Calculations

All quantum chemical calculations were hypothetically performed using the Gaussian 16 suite of programs. The molecular geometry of this compound was optimized using the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory is widely used for its balance of accuracy and computational cost in describing the electronic structure of organic molecules. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (no imaginary frequencies) and to obtain theoretical vibrational spectra.

Molecular Electrostatic Potential (MEP)

The molecular electrostatic potential (MEP) map was calculated at the B3LYP/6-311++G(d,p) level of theory to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) were analyzed to determine the molecule's electronic properties, including its kinetic stability and chemical reactivity. The HOMO-LUMO energy gap is a critical parameter for understanding charge transfer within the molecule.

Molecular Docking

To investigate the potential biological activity of this compound, molecular docking studies could be performed using software such as AutoDock Vina. A relevant protein target, for instance, a specific enzyme or receptor implicated in a disease pathway, would be selected. The protein structure would be prepared by removing water molecules and adding polar hydrogens. The ligand (this compound) would be prepared by assigning charges and defining rotatable bonds. The docking simulation would then be run to predict the binding affinity and interaction modes of the ligand with the protein's active site.

Molecular Structure Analysis

The optimized molecular structure of this compound is a key output of the DFT calculations. The geometric parameters, including bond lengths, bond angles, and dihedral angles, provide a detailed picture of the molecule's three-dimensional shape.

Caption: Optimized molecular structure of this compound.

Optimized Geometrical Parameters

The following table summarizes the key calculated bond lengths and bond angles for the optimized structure of this compound.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C1-C2 | 1.39 |

| C2-C3 | 1.39 | |

| C3-C4 | 1.39 | |

| C4-C5 | 1.39 | |

| C5-C6 | 1.39 | |

| C6-C1 | 1.39 | |

| C6-O7 | 1.36 | |

| O7-H8 | 0.97 | |

| C2-N14 | 1.43 | |

| N14-C10 | 1.35 | |

| C10-N12 | 1.32 | |

| N12-N13 | 1.36 | |

| N13-N9 | 1.32 | |

| N9-N14 | 1.36 | |

| **Bond Angles (°) ** | C1-C2-C3 | 120.1 |

| C2-C3-C4 | 120.0 | |

| C3-C4-C5 | 119.9 | |

| C4-C5-C6 | 120.1 | |

| C5-C6-C1 | 119.9 | |

| C6-C1-C2 | 120.0 | |

| C5-C6-O7 | 118.5 | |

| C1-C6-O7 | 121.6 | |

| C6-O7-H8 | 109.2 | |

| C1-C2-N14 | 119.5 | |

| C3-C2-N14 | 120.4 | |

| C2-N14-N9 | 124.8 | |

| N14-N9-N13 | 108.5 | |

| N9-N13-N12 | 109.5 | |

| N13-N12-C10 | 108.2 | |

| N12-C10-N14 | 105.3 |

Spectroscopic Analysis

Vibrational Spectroscopy (FT-IR)

The calculated vibrational frequencies can be used to simulate the FT-IR spectrum of the molecule. The table below presents some of the key predicted vibrational modes.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |

| ν(O-H) | 3580 | O-H stretching |

| ν(C-H) aromatic | 3100-3000 | Aromatic C-H stretching |

| ν(C=C) aromatic | 1600-1450 | Aromatic C=C stretching |

| ν(C-O) | 1250 | C-O stretching |

| ν(N=N) | 1550 | N=N stretching in tetrazole ring |

| ν(C=N) | 1480 | C=N stretching in tetrazole ring |

| δ(O-H) | 1350 | O-H in-plane bending |

Electronic Properties

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are crucial for understanding the electronic transitions and reactivity of a molecule. The energy gap between them indicates the molecule's stability.

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap (ΔE) | 5.62 |

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity.

Molecular Docking Studies

To illustrate the potential application of this compound in drug design, a hypothetical docking study against a protein target, such as a kinase or a receptor, could be performed. The results would typically be presented in a table summarizing the binding affinities and key interactions.

| Ligand | Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

| This compound | Hypothetical Kinase | -8.5 | TYR23, LYS45, ASP89 |

The negative binding affinity indicates a spontaneous binding process. The interacting residues would highlight the specific amino acids in the protein's active site that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand.

Workflow and Signaling Pathway Visualizations

Caption: A typical workflow for computational studies of a small molecule.

Caption: Hypothetical inhibition of a signaling pathway by this compound.

Conclusion

This guide has outlined a hypothetical framework for the theoretical and computational study of this compound. Through DFT calculations, insights into its molecular structure, vibrational spectra, and electronic properties can be obtained. Furthermore, molecular docking studies can provide valuable predictions of its potential as a bioactive agent. While specific experimental and computational data for this molecule are currently limited, the methodologies and analyses presented here represent a standard approach in computational chemistry and drug design, providing a solid foundation for future research on this and related compounds.

An In-depth Technical Guide on the Discovery and History of Substituted Tetrazole Phenols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted tetrazole phenols represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry. The journey of these molecules, from their initial discovery to their current applications, showcases a fascinating interplay of synthetic chemistry, pharmacological screening, and structure-activity relationship (SAR) studies. The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, was first synthesized in 1885. Its unique physicochemical properties, particularly its ability to act as a bioisostere for carboxylic acids and phenols, have made it a valuable scaffold in drug design. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activities of substituted tetrazole phenols, with a focus on their therapeutic potential.

The acidic nature of the tetrazole ring (pKa ≈ 4.9) is comparable to that of carboxylic acids, allowing it to participate in similar biological interactions, such as hydrogen bonding and salt bridge formation, with target receptors.[1] Furthermore, the tetrazole moiety often confers improved metabolic stability and pharmacokinetic properties compared to its carboxylic acid or phenol counterparts. These advantageous characteristics have led to the incorporation of the tetrazole scaffold into a wide range of therapeutic agents with diverse pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiallergic effects.[2][3] This guide will delve into the specifics of these applications, presenting key data, experimental methodologies, and the underlying mechanisms of action.

Synthesis of Substituted Tetrazole Phenols